N-(2,4-dimethoxypyrimidin-5-yl)cinnamamide

Description

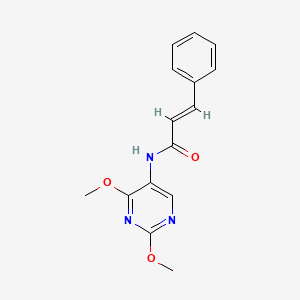

N-(2,4-Dimethoxypyrimidin-5-yl)cinnamamide is a synthetic organic compound characterized by a cinnamamide backbone (trans-3-phenylacrylamide) linked to a 2,4-dimethoxy-substituted pyrimidine ring at position 4. The pyrimidine moiety, a six-membered aromatic heterocycle with two nitrogen atoms, is functionalized with methoxy groups at the 2- and 4-positions, enhancing its lipophilicity and electronic stability.

Pyrimidine derivatives are pharmacologically significant due to their broad-spectrum activities, including antifungal, antibacterial, and antitumor properties . The methoxy substitutions on the pyrimidine ring may improve metabolic stability compared to hydroxylated analogs, which are prone to oxidative degradation .

Properties

IUPAC Name |

(E)-N-(2,4-dimethoxypyrimidin-5-yl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-20-14-12(10-16-15(18-14)21-2)17-13(19)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,17,19)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIACAXZMJFSFV-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1NC(=O)C=CC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC(=NC=C1NC(=O)/C=C/C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)cinnamamide typically involves the reaction of 2,4-dimethoxypyrimidine-5-carboxylic acid with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxypyrimidin-5-yl)cinnamamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

Reduction: Reduced derivatives with hydrogenated pyrimidine rings.

Substitution: Substituted derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

N-(2,4-dimethoxypyrimidin-5-yl)cinnamamide has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

Medicine: Studied for its potential anticancer activity, particularly against breast and ovarian cancer cell lines.

Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and reactivity

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)cinnamamide involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the downregulation of oncogenes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2,4-dimethoxypyrimidin-5-yl)cinnamamide with structurally or functionally related compounds, focusing on substituent effects, synthetic routes, and inferred pharmacological properties.

Structural and Functional Analogues

2.1.1 Pyrimidine-Oxazolidinone Hybrids ()

Compounds such as 8b–8f feature a 2,4-dimethoxypyrimidin-5-ylmethylidene group conjugated to an oxazolidin-2-ylidene amine. Unlike the target compound’s cinnamamide core, these hybrids incorporate an oxazolidinone ring, which may confer rigidity and hydrogen-bonding capacity.

- Synthesis : Yields range from 44% to 77%, with lower yields observed for bulkier substituents (e.g., 8f , 45%) .

- Spectroscopic Data : IR and NMR spectra confirm C=N (1600–1650 cm⁻¹) and OMe (2850–2950 cm⁻¹) functionalities, similar to the target compound .

2.1.2 (Z)-2-Cinnamamido Derivatives ()

Compound 2712 ((Z)-2-cinnamamido-3-[4-(dimethylamino)phenyl]-N-propylacrylamide) shares the cinnamamide backbone but incorporates a dimethylaminophenyl group and a propylamide side chain.

- Synthesis : Prepared via condensation of an oxazolone with n-propylamine, a route distinct from the target compound’s likely amidation-based synthesis .

2.1.3 Cardioprotective Cinnamic Acid Derivatives ()

Compounds 5 , 10 , and 15 include hydroxylated or chlorinated substituents on the cinnamamide chain:

- Compound 5 : (R,S)-(E)-N-(1-hydroxy-3-methylbutan-2-yl)cinnamamide.

- Compound 10 : (E)-3-(4-chlorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acrylamide.

- Key Differences : Hydroxyl groups improve solubility but may reduce metabolic stability. The target compound’s methoxy-pyrimidine group offers greater lipophilicity, favoring membrane permeability .

2.1.4 N-(4-Bromophenyl)cinnamamide (4-BCA) ()

This analog replaces the pyrimidine ring with a 4-bromophenyl group.

- Structural Impact: The bromine atom increases molecular weight (C16H12BrNO) and introduces steric and electronic effects distinct from the pyrimidine’s nitrogen-rich heterocycle.

- Bioactivity : Brominated aromatics are common in kinase inhibitors, but the absence of a pyrimidine may limit hydrogen-bonding interactions critical for target engagement .

Comparative Data Table

*Calculated based on molecular formulas.

Pharmacological Potential

- Pyrimidine Role : The 2,4-dimethoxy pyrimidine may mimic nucleic acid bases, enabling interactions with DNA/RNA-processing enzymes or kinases .

Biological Activity

N-(2,4-dimethoxypyrimidin-5-yl)cinnamamide is a compound derived from cinnamic acid, which has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by the presence of a cinnamamide moiety linked to a pyrimidine ring. The synthesis typically involves the reaction of 2,4-dimethoxypyrimidine with cinnamoyl chloride or similar derivatives under controlled conditions. The structural formula can be represented as follows:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The Minimum Inhibitory Concentration (MIC) values for select strains are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

This compound's antimicrobial mechanism may involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

2. Anticancer Activity

This compound has shown promising anticancer activity in several studies. For instance, it was evaluated in human cancer cell lines such as BEL-7402 (hepatoma) and HT-1080 (fibrosarcoma). The compound exhibited low cytotoxicity with IC50 values of approximately 1.94 mM and 1.29 mM respectively .

Case Study:

In a xenograft mouse model, treatment with this compound significantly inhibited tumor growth compared to control groups, indicating its potential as an anticancer agent .

3. Antioxidant Properties

The antioxidant activity of this compound has been assessed using various assays such as DPPH and ABTS. The results indicate that this compound possesses substantial free radical scavenging abilities, which may contribute to its protective effects against oxidative stress-related diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : This compound may inhibit enzymes critical for microbial survival and cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to programmed cell death.

- Scavenging Free Radicals : Its antioxidant properties help neutralize free radicals, reducing cellular damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.